1-苄基-1H-吲哚-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

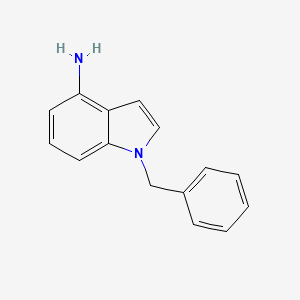

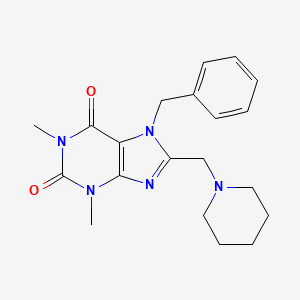

“1-benzyl-1H-indol-4-amine” is a compound with the molecular formula C15H14N2 . It is a derivative of indole, a heterocyclic compound that is important in many biological systems .

Synthesis Analysis

The synthesis of indole derivatives, including “1-benzyl-1H-indol-4-amine”, often involves complex reactions. For example, one method involves the use of transition-metal/quinone complexes as catalysts for the aerobic dehydrogenation of 3° indolines . Another method involves the copper-catalyzed one-pot multicomponent cascade reaction .Molecular Structure Analysis

The molecular structure of “1-benzyl-1H-indol-4-amine” can be represented by the InChI code1S/C15H14N2/c16-14-7-4-8-15-13 (14)9-10-17 (15)11-12-5-2-1-3-6-12/h1-10H,11,16H2 . This indicates that the compound contains 15 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. Chemical Reactions Analysis

Indole derivatives, including “1-benzyl-1H-indol-4-amine”, can undergo a variety of chemical reactions. For example, they can participate in dehydrogenative alkylations using readily available alcohols as the alkylating reagents . They can also undergo detosylation/alkylation transformations with alkoxides/alcohols as the alkylation reagents .Physical And Chemical Properties Analysis

“1-benzyl-1H-indol-4-amine” is a solid compound that is highly soluble in water and other polar solvents . Its UV maxima are at 225 nm and 274 nm .科学研究应用

合成与化学转化

1-苄基-1H-吲哚-4-胺是一种多用途的化合物,在各种合成和化学转化过程中有应用。由于其反应性吲哚和苄胺官能团,它作为复杂有机化合物的合成中间体。例如,它已被用于醛类的一锅氨基苄基化,以生成多种 1,2-二芳基乙胺衍生物,这些衍生物可以通过 Buchwald-Hartwig 胺化进一步转化为 2-芳基取代的吲哚啉衍生物 (Wang 等,2018)。此过程突出了该化合物在构建生物活性天然产物和药物中的效用。

催化与有机合成

1-苄基-1H-吲哚-4-胺在催化和有机合成中发挥作用,特别是在涉及芳基卤化物和含氮试剂的反应中。它在钯/咪唑鎓盐体系中的应用已在胺化反应中证明了其有效性,能够通过酸水解合成苯甲酮亚胺和伯胺 (Grasa 等,2001)。这些反应对于开发新药和新材料至关重要。

抗肿瘤和药物化学

在药物化学中,1-苄基-1H-吲哚-4-胺的衍生物已在抗肿瘤剂的开发中显示出潜力。诸如 N-(3-(1H-吲哚-4-基)-5-(2-甲氧基异烟酰基)苯基)甲磺酰胺 (LP-261) 等化合物已在细胞活力和增殖实验中证明了其功效,表明它们在癌症治疗中的作用 (Shetty 等,2011)。该化合物诱导细胞周期停滞和抑制微管聚合的能力使其成为抗有丝分裂剂的有价值的支架。

有机催化

1-苄基-1H-吲哚-4-胺的吲哚核心有助于有机催化反应,特别是在不对称合成中。该化合物参与了新的手性胺催化剂的开发,用于亚胺催化,使吲哚可以共轭加成到 α,β-不饱和醛中 (Austin & MacMillan,2002)。该应用强调了其在合成具有高对映选择性的生物医学相关分子中的重要性。

未来方向

作用机制

Target of Action

1-Benzyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities

Biochemical Pathways

Indole derivatives, including 1-Benzyl-1H-indol-4-amine, can affect various biochemical pathways. They have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzyl-1H-indol-4-amine may influence multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Benzyl-1H-indol-4-amine may have diverse molecular and cellular effects.

属性

IUPAC Name |

1-benzylindol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEHMLGBGHNYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)

![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)

![4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2577832.png)

![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2577840.png)

![N-[3-fluoro-4-(4-phenyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B2577844.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2577845.png)